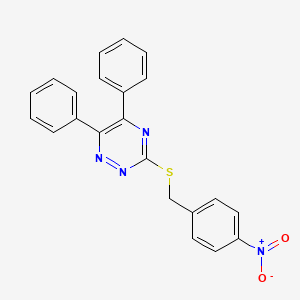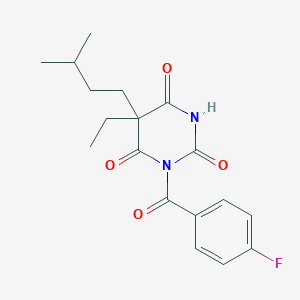
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane triones. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups. The presence of the ethyl, fluorobenzoyl, and methylbutyl groups adds to the complexity and potential reactivity of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides.
Attachment of the 4-fluorobenzoyl group: This step might involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
Addition of the 3-methylbutyl group: This can be introduced through alkylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methylbutyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the diazinane ring.
Substitution: The fluorobenzoyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with receptors: Modulating receptor activity to produce therapeutic effects.
Pathways involved: Could include signaling pathways related to inflammation, cell growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl-1-(4-chlorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of fluorine.
5-Ethyl-1-(4-methylbenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of fluorine.
5-Ethyl-1-(4-nitrobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione may confer unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its analogs.
Propriétés
IUPAC Name |
5-ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4/c1-4-18(10-9-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-5-7-13(19)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCQNSJGVZQDCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)F)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-methylphenyl)thio]piperidine hydrochloride](/img/structure/B5098536.png)
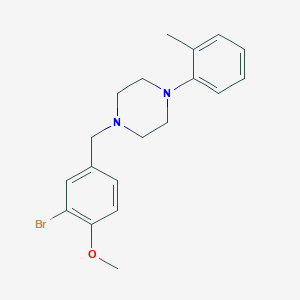
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B5098564.png)
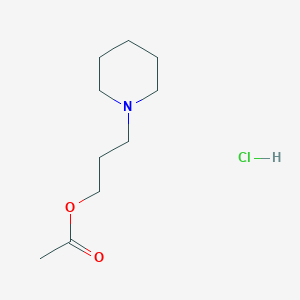
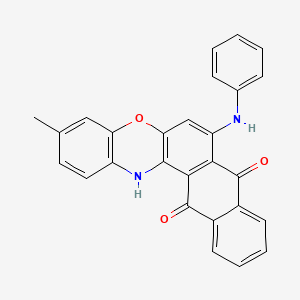
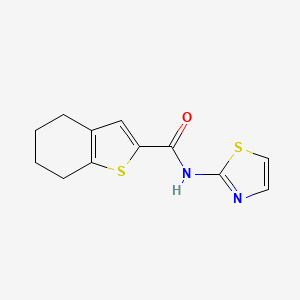
![3-({[(3-bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5098581.png)
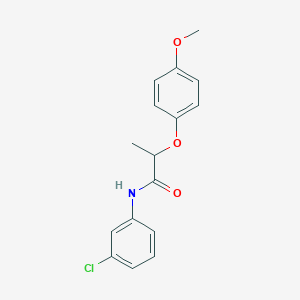
![3-(2-furyl)-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B5098594.png)
![(2Z)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-YL]-3-[(2-fluorophenyl)amino]prop-2-enenitrile](/img/structure/B5098595.png)
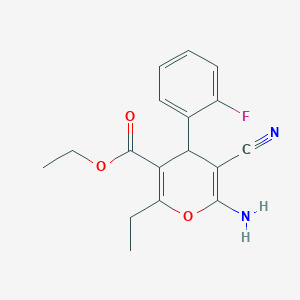
![7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5098606.png)
![N-[4-methoxy-3-(2-methylpropoxy)phenyl]piperidine-3-carboxamide](/img/structure/B5098627.png)
